molecular formula C11H14F2O3 B2678115 Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate CAS No. 2567505-01-3

Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B2678115
CAS RN: 2567505-01-3
M. Wt: 232.227
InChI Key: AVDMECRFENQRCC-UHFFFAOYSA-N
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Description

“Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate” is a chemical compound with the CAS Number: 2567505-01-3 . It is a powder with a molecular weight of 232.23 .


Physical And Chemical Properties Analysis

“Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate” is a powder . It has a molecular weight of 232.23 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis Techniques

Studies have demonstrated methods for synthesizing halo-fluoro-substituted adamantanes via electrophilic transannular cyclization, involving derivatives that react with halosuccinimides in the presence of polyfluorinated alcohols. This process leads to compounds including methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate, showcasing the utility of such compounds in generating complex molecular structures with significant synthetic value (Serguchev, Ponomarenko, Lourie, & Chernega, 2003).

Structural and Conformational Analysis

Conformational analysis of related compounds, such as 2,4-disubstituted 9-oxobicyclo[3.3.1]nonane derivatives, was conducted to understand their molecular structures better. NMR spectroscopy and molecular mechanics calculations have provided insights into these compounds' preferred conformations, emphasizing the importance of methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate in studying organic molecular architecture (Camps, Castañé, Jaime, Pérez, & Vázquez, 1995).

Electrophilic Reagents

In the context of electrophilic reagents, carborane reagents have been highlighted as a significant advancement over traditional triflate-based electrophiles. These reagents, including methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate derivatives, enable the activation and transformation of substrates that are unreactive towards more conventional electrophiles, thereby opening new avenues in synthetic chemistry (Reed, 2010).

Novel Synthetic Pathways

Research into the synthesis of perfluorobicyclic ethers has utilized α-cyclohexenyl-substituted carboxylic esters, leading to the formation of compounds like methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate. This work has not only expanded the toolkit for synthesizing fluorinated cyclic ethers but also provided a deeper understanding of the mechanisms driving these transformations, demonstrating the compound's role in developing novel synthetic strategies (Abe, Hayashi, Baba, & Nagase, 1984).

properties

IUPAC Name

methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O3/c1-16-10(15)6-2-7-4-11(12,13)5-8(3-6)9(7)14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDMECRFENQRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC(CC(C1)C2=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate

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